Enhanced Selectivity for Malignant vs. Benign Cells Relative to Digoxin
Cryptanoside A exhibits a >6.9-fold lower potency against benign FT194 human fallopian tube epithelial cells compared with digoxin, while maintaining comparable cytotoxic potency (IC50 0.1–0.5 μM) against a panel of human cancer cell lines [1]. This differential indicates superior selectivity for cancer cells over non-malignant cells.
| Evidence Dimension | Cytotoxicity against benign FT194 cells |
|---|---|
| Target Compound Data | IC50 = 1.1 ± 0.17 μM |
| Comparator Or Baseline | Digoxin: IC50 = 0.16 ± 0.15 μM |
| Quantified Difference | Cryptanoside A is 6.9-fold less potent against benign cells (1.1 μM / 0.16 μM) |
| Conditions | 72 h treatment; FT194 benign/non-malignant human fallopian tube secretory epithelial cells; triplicate, three independent experiments [1] |
Why This Matters
For procurement in cancer research, this compound provides a wider therapeutic window in vitro, reducing confounding toxicity in non-cancerous control models compared to digoxin.
- [1] Ren, Y.; et al. The Cytotoxic Cardiac Glycoside (−)-Cryptanoside A from the Stems of Cryptolepis dubia and Its Molecular Targets. J. Nat. Prod. 2023, 86 (6), 1411–1419. Table 1. View Source
